molecular formula C22H24N4O5 B250157 2-(3,5-dimethylphenoxy)-N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide

2-(3,5-dimethylphenoxy)-N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B250157
M. Wt: 424.4 g/mol
InChI Key: HLVNITAIGASJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] is a complex organic compound characterized by the presence of an oxadiazole ring and two acetamide groups linked to dimethylphenoxy moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.

    Attachment of Acetamide Groups: The acetamide groups are introduced via acylation reactions, where acetic anhydride or acetyl chloride reacts with the amine groups.

    Linking Dimethylphenoxy Moieties: The final step involves the reaction of the oxadiazole-acetamide intermediate with 3,5-dimethylphenol under conditions that promote ether formation, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Properties

Molecular Formula

C22H24N4O5

Molecular Weight

424.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[4-[[2-(3,5-dimethylphenoxy)acetyl]amino]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C22H24N4O5/c1-13-5-14(2)8-17(7-13)29-11-19(27)23-21-22(26-31-25-21)24-20(28)12-30-18-9-15(3)6-16(4)10-18/h5-10H,11-12H2,1-4H3,(H,23,25,27)(H,24,26,28)

InChI Key

HLVNITAIGASJBA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=NON=C2NC(=O)COC3=CC(=CC(=C3)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=NON=C2NC(=O)COC3=CC(=CC(=C3)C)C)C

Origin of Product

United States

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